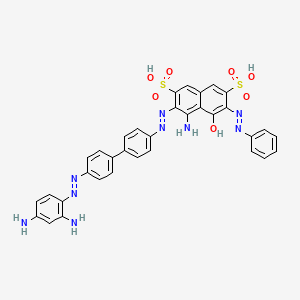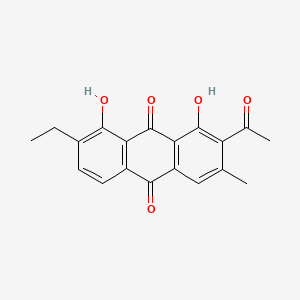
(5R)-Rupintrivir-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R)-Rupintrivir-d3 is a deuterated analog of Rupintrivir, a potent inhibitor of human rhinovirus 3C protease. This compound is of significant interest in medicinal chemistry due to its potential antiviral properties. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the metabolic stability and pharmacokinetic properties of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-Rupintrivir-d3 involves multiple steps, including the introduction of deuterium atoms. One common method is the enantioselective synthesis, where specific catalysts and reagents are used to ensure the correct stereochemistry. The reaction conditions typically involve controlled temperatures and pH levels to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors. The process includes rigorous quality control measures to ensure consistency and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(5R)-Rupintrivir-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols.
Applications De Recherche Scientifique
(5R)-Rupintrivir-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study deuterium effects.
Biology: Investigated for its potential to inhibit viral proteases, making it a candidate for antiviral drug development.
Medicine: Explored for its therapeutic potential in treating viral infections, particularly those caused by rhinoviruses.
Industry: Utilized in the development of stable isotope-labeled compounds for pharmacokinetic studies.
Mécanisme D'action
The mechanism of action of (5R)-Rupintrivir-d3 involves the inhibition of the 3C protease enzyme in human rhinoviruses. This enzyme is crucial for viral replication, and its inhibition prevents the virus from processing its polyprotein, thereby halting its life cycle. The deuterium atoms in this compound enhance its binding affinity and metabolic stability, making it a more effective inhibitor.
Comparaison Avec Des Composés Similaires
Similar Compounds
Rupintrivir: The non-deuterated parent compound.
Deuterated Analogues: Other deuterated versions of antiviral compounds.
Uniqueness
(5R)-Rupintrivir-d3 is unique due to the presence of deuterium atoms, which enhance its metabolic stability and pharmacokinetic properties compared to its non-deuterated counterpart, Rupintrivir. This makes it a more promising candidate for drug development, particularly in the treatment of viral infections.
Propriétés
Formule moléculaire |
C31H39FN4O7 |
|---|---|
Poids moléculaire |
601.7 g/mol |
Nom IUPAC |
ethyl (E,4S)-4-[[(2R,5R)-2-[(4-fluorophenyl)methyl]-6-methyl-4-oxo-5-[[5-(trideuteriomethyl)-1,2-oxazole-3-carbonyl]amino]heptanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate |
InChI |
InChI=1S/C31H39FN4O7/c1-5-42-27(38)11-10-24(16-21-12-13-33-29(21)39)34-30(40)22(15-20-6-8-23(32)9-7-20)17-26(37)28(18(2)3)35-31(41)25-14-19(4)43-36-25/h6-11,14,18,21-22,24,28H,5,12-13,15-17H2,1-4H3,(H,33,39)(H,34,40)(H,35,41)/b11-10+/t21-,22+,24+,28+/m0/s1/i4D3 |
Clé InChI |
CAYJBRBGZBCZKO-HDFLBKIESA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1=CC(=NO1)C(=O)N[C@H](C(C)C)C(=O)C[C@@H](CC2=CC=C(C=C2)F)C(=O)N[C@@H](C[C@@H]3CCNC3=O)/C=C/C(=O)OCC |
SMILES canonique |
CCOC(=O)C=CC(CC1CCNC1=O)NC(=O)C(CC2=CC=C(C=C2)F)CC(=O)C(C(C)C)NC(=O)C3=NOC(=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-butyl-5-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-6-methyl-3-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}pyrimidin-4(3H)-one](/img/structure/B12424344.png)
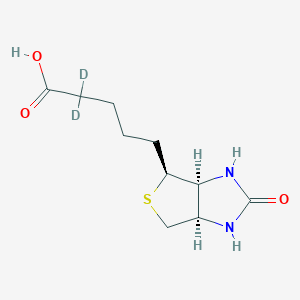
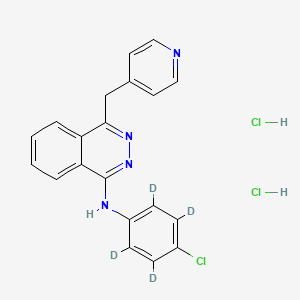
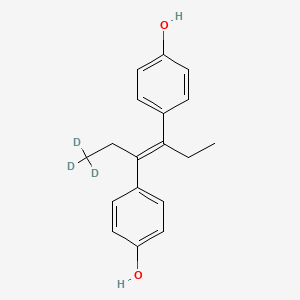


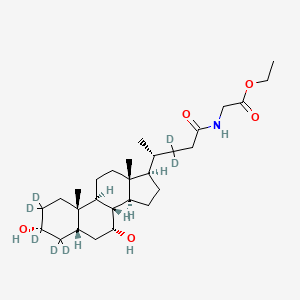
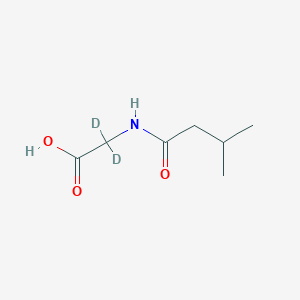

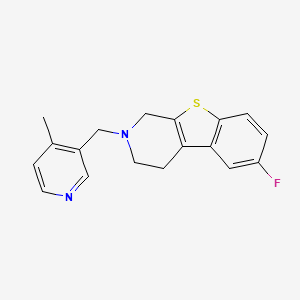
![2,2,2-trifluoro-N-(pyridin-3-ylmethyl)-N-[4-[2-(trideuteriomethoxy)phenoxy]phenyl]ethanesulfonamide;hydrochloride](/img/structure/B12424398.png)
